2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one
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Overview
Description
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one is a heterocyclic compound with the molecular formula C7H11N5O It is a derivative of pteridine and is known for its unique structure, which includes a pteridine ring system with an amino group at position 2 and a methyl group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde under acidic conditions can lead to the formation of the desired pteridine derivative. The reaction typically requires a controlled temperature and pH to ensure the correct formation of the pteridine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various substituted pteridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-methyltetrahydropterin
- 6-methyl-5,6,7,8-tetrahydropterin
- 6-methyl-5,6,7,8-tetrahydrobopterin
Uniqueness
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one is unique due to its specific substitution pattern and ring structure. This uniqueness gives it distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H13N5O |
---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-amino-6-methyl-4a,5,6,7,8,8a-hexahydro-3H-pteridin-4-one |
InChI |
InChI=1S/C7H13N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3-5,9-10H,2H2,1H3,(H3,8,11,12,13) |
InChI Key |
GRGWASDEOIBWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2C(N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
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